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Compound of Interest

Compound Name: 2-Pentylfuran

Cat. No.: B1212448 Get Quote

An In-depth Technical Guide to the Spectroscopic Data of 2-Pentylfuran

This guide provides a comprehensive overview of the spectroscopic data for 2-pentylfuran, a

heterocyclic aromatic compound found in various heat-processed foods and natural products.

[1] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data, along with generalized experimental protocols for obtaining

such spectra. This document is intended for researchers, scientists, and professionals in the

fields of chemistry and drug development.

Spectroscopic Data
The spectroscopic data of 2-pentylfuran are summarized in the tables below, providing key

values for its structural elucidation and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic

molecules. The ¹H and ¹³C NMR data for 2-pentylfuran are presented below.

Table 1: ¹H NMR Spectroscopic Data for 2-Pentylfuran

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1212448?utm_src=pdf-interest
https://www.benchchem.com/product/b1212448?utm_src=pdf-body
https://www.benchchem.com/product/b1212448?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/2-Pentylfuran
https://www.benchchem.com/product/b1212448?utm_src=pdf-body
https://www.benchchem.com/product/b1212448?utm_src=pdf-body
https://www.benchchem.com/product/b1212448?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1212448?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ) ppm Multiplicity Assignment

7.28 m H-5 (furan ring)

6.26 m H-4 (furan ring)

5.96 m H-3 (furan ring)

2.60 t H-1' (methylene)

1.64 m H-2' (methylene)

1.33 m H-3', H-4' (methylene)

0.90 t H-5' (methyl)

Data sourced from PubChem.

[1]

Table 2: ¹³C NMR Spectroscopic Data for 2-Pentylfuran

Chemical Shift (δ) ppm Assignment

156.68 C-2 (furan ring)

140.64 C-5 (furan ring)

110.04 C-4 (furan ring)

104.56 C-3 (furan ring)

31.45 C-3' (methylene)

28.02 C-2' (methylene)

27.81 C-1' (methylene)

22.46 C-4' (methylene)

13.98 C-5' (methyl)

Data sourced from PubChem.[1]

Infrared (IR) Spectroscopy
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Infrared spectroscopy measures the vibration of atoms in a molecule and is used to determine

the functional groups present. While a fully assigned spectrum for 2-pentylfuran is not readily

available, the characteristic absorption bands for 2-substituted furans and alkyl chains are well-

established.

Table 3: Characteristic IR Absorption Bands for 2-Pentylfuran

Wavenumber (cm⁻¹) Vibration Type Functional Group

~3100-3000 C-H stretch Furan ring (aromatic)

~2955-2850 C-H stretch Pentyl group (aliphatic)

~1600-1450 C=C stretch Furan ring

~1465 C-H bend Pentyl group (CH₂)

~1375 C-H bend Pentyl group (CH₃)

~1225 Asymmetric C-O-C stretch Furan ring

~1020 Symmetric C-O-C stretch Furan ring

~733 C-H out-of-plane bend 2-substituted furan

Characteristic frequencies are

based on data for furan

derivatives and general IR

absorption tables.[2][3]

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions

based on their mass-to-charge ratio. It is used to determine the molecular weight and

elemental composition of a compound.

Table 4: Mass Spectrometry Data (Electron Ionization) for 2-Pentylfuran
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m/z Relative Intensity (%) Assignment

138 13.64 [M]⁺ (Molecular ion)

82 22.04

81 99.99 [M - C₄H₉]⁺

53 9.37

Data sourced from PubChem.

[1]

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. Specific instrument parameters may vary.

NMR Spectroscopy Protocol
Sample Preparation: A sample of 2-pentylfuran is dissolved in a deuterated solvent, such as

chloroform-d (CDCl₃), in a standard 5 mm NMR tube. A small amount of a reference

standard, like tetramethylsilane (TMS), may be added for chemical shift calibration.

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a 400 MHz

spectrometer is typically used.[1] For ¹³C NMR, a frequency of around 100 MHz is common.

Standard pulse programs are used to acquire the spectra. For quantitative analysis, a

sufficient relaxation delay (at least 5 times the longest T1 relaxation time) should be set

between scans.

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to produce

the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the

TMS signal at 0.00 ppm. Integration of the signals in the ¹H NMR spectrum can be used to

determine the relative number of protons.

IR Spectroscopy Protocol
Sample Preparation: For a liquid sample like 2-pentylfuran, a thin film can be prepared by

placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
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Data Acquisition: The salt plates are placed in the sample holder of an FTIR spectrometer. A

background spectrum of the clean salt plates is recorded first. Then, the sample spectrum is

recorded over a typical range of 4000-400 cm⁻¹.

Data Processing: The instrument software automatically subtracts the background spectrum

from the sample spectrum to produce the final IR spectrum, which is typically plotted as

percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (GC-MS) Protocol
Sample Preparation: A dilute solution of 2-pentylfuran is prepared in a volatile organic

solvent, such as dichloromethane or hexane.

Gas Chromatography (GC): A small volume of the sample solution is injected into the GC

system, where it is vaporized. The volatile components are separated as they pass through a

capillary column (e.g., HP-5MS). The oven temperature is programmed to ramp up to ensure

separation of compounds with different boiling points.

Mass Spectrometry (MS): As 2-pentylfuran elutes from the GC column, it enters the ion

source of the mass spectrometer. In Electron Ionization (EI) mode, the molecules are

bombarded with high-energy electrons (typically 70 eV), causing ionization and

fragmentation.

Data Analysis: The mass analyzer separates the resulting ions based on their mass-to-

charge (m/z) ratio, and a detector records their abundance. The resulting mass spectrum

shows the relative intensity of each ion fragment.

Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a small

molecule like 2-pentylfuran.
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Caption: Workflow for Spectroscopic Analysis of 2-Pentylfuran.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b1212448?utm_src=pdf-body-img
https://www.benchchem.com/product/b1212448?utm_src=pdf-body
https://www.benchchem.com/product/b1212448?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1212448?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. 2-Pentylfuran | C9H14O | CID 19602 - PubChem [pubchem.ncbi.nlm.nih.gov]

2. researchgate.net [researchgate.net]

3. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental
Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

To cite this document: BenchChem. [2-Pentylfuran spectroscopic data (NMR, IR, MS)].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1212448#2-pentylfuran-spectroscopic-data-nmr-ir-
ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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